molecular formula C10H14FNS B1478443 3-(Fluoromethyl)-4-(3-methylthiophen-2-yl)pyrrolidine CAS No. 2098078-46-5

3-(Fluoromethyl)-4-(3-methylthiophen-2-yl)pyrrolidine

Cat. No. B1478443
CAS RN: 2098078-46-5
M. Wt: 199.29 g/mol
InChI Key: QICJMENZTBDVEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(Fluoromethyl)-4-(3-methylthiophen-2-yl)pyrrolidine” is a chemical compound with the molecular formula C10H14FNS and a molecular weight of 199.29 g/mol. It has been studied for its antinociceptive and antiallodynic activities .


Synthesis Analysis

The synthesis of this compound and its derivatives has been studied in the context of creating potential anticonvulsant and antinociceptive agents . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, as well as functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a thiophene ring, which is a five-membered ring with one sulfur atom.


Chemical Reactions Analysis

This compound and its derivatives have been evaluated for their anticonvulsant and analgesic activity in various models of pain . The most promising compound demonstrated significant antinociceptive effect in the formalin-induced model of tonic pain .


Physical And Chemical Properties Analysis

As mentioned earlier, this compound has a molecular weight of 199.29 g/mol. Other physical and chemical properties have not been explicitly mentioned in the sources retrieved.

Scientific Research Applications

Synthesis and Chemical Structure Analysis

The scientific interest in compounds related to 3-(Fluoromethyl)-4-(3-methylthiophen-2-yl)pyrrolidine primarily revolves around their synthesis, chemical structure, and applications in various fields such as medicinal chemistry, materials science, and analytical chemistry. One notable study involves the synthesis and crystal structure analysis of compounds with boric acid ester intermediates featuring benzene rings, where the molecular structures are confirmed using a variety of techniques including FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These methods are complemented by density functional theory (DFT) to further investigate the molecular electrostatic potential and frontier molecular orbitals, revealing some physicochemical properties of the compounds (P.-Y. Huang et al., 2021).

Electropolymerization and Material Properties

In materials science, the electropolymerization of poly(3-methylthiophene) in pyrrolidinium-based ionic liquids demonstrates the utility of these environments for synthesizing materials with applications in hybrid supercapacitors. This research highlights the relationship between the ionic liquid's properties and the electrochemical performance of poly(3-methylthiophene), pointing towards advancements in energy storage technologies (M. Biso et al., 2008).

Catalysis and Organic Synthesis

Additionally, these compounds find relevance in catalysis and organic synthesis. For instance, half-sandwich complexes of Ru(II) and complexes of Pd(II) and Pt(II) with seleno and thio derivatives of pyrrolidine have been synthesized and applied as catalysts for various organic reactions. These studies not only provide insights into the structural aspects of these complexes but also demonstrate their efficacy in catalytic processes, showcasing their potential in the synthesis of organometallic compounds and their applications in organic chemistry (Pradhumn Singh et al., 2009).

Future Directions

The future directions for this compound could involve further studies to better understand its mechanism of action and to evaluate its potential therapeutic applications. It could also involve the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

3-(fluoromethyl)-4-(3-methylthiophen-2-yl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNS/c1-7-2-3-13-10(7)9-6-12-5-8(9)4-11/h2-3,8-9,12H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICJMENZTBDVEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2CNCC2CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Fluoromethyl)-4-(3-methylthiophen-2-yl)pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Fluoromethyl)-4-(3-methylthiophen-2-yl)pyrrolidine
Reactant of Route 2
3-(Fluoromethyl)-4-(3-methylthiophen-2-yl)pyrrolidine
Reactant of Route 3
3-(Fluoromethyl)-4-(3-methylthiophen-2-yl)pyrrolidine
Reactant of Route 4
Reactant of Route 4
3-(Fluoromethyl)-4-(3-methylthiophen-2-yl)pyrrolidine
Reactant of Route 5
3-(Fluoromethyl)-4-(3-methylthiophen-2-yl)pyrrolidine
Reactant of Route 6
3-(Fluoromethyl)-4-(3-methylthiophen-2-yl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.